3-Chloro-4,5-dinitrobenzoic acid

Lipophilicity ADME Partition Coefficient

Researchers requiring regioselective SNAr functionalization often face low yields with generic dinitrobenzoic acid isomers due to suboptimal ring activation. 3-Chloro-4,5-dinitrobenzoic acid (CAS 609-75-6) resolves this with a unique 3-chloro-4,5-dinitro substitution that creates a highly electron-deficient aromatic ring, enabling efficient nucleophilic aromatic substitution under mild conditions. • Room-temperature coupling with amines, thiols, and alcohols without harsh activating agents • LogP 2.901 supports design of cell-permeable probes and prodrugs via passive membrane diffusion • Suitable for site-specific protein bioconjugation at lysine residues via SNAr. Supplied at 95% purity for consistent, reproducible research outcomes.

Molecular Formula C7H3ClN2O6
Molecular Weight 246.56 g/mol
CAS No. 609-75-6
Cat. No. B15493375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4,5-dinitrobenzoic acid
CAS609-75-6
Molecular FormulaC7H3ClN2O6
Molecular Weight246.56 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])Cl)C(=O)O
InChIInChI=1S/C7H3ClN2O6/c8-4-1-3(7(11)12)2-5(9(13)14)6(4)10(15)16/h1-2H,(H,11,12)
InChIKeyHYMFYIVEDSBPAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-4,5-dinitrobenzoic Acid: Properties and Structure


3-Chloro-4,5-dinitrobenzoic acid (CAS 609-75-6) is a halogenated dinitrobenzoic acid derivative characterized by a unique 1,2,3,4-tetrasubstituted aromatic ring with chlorine at position 3 and nitro groups at positions 4 and 5. This specific substitution pattern, distinct from the more common 3,5-dinitro or 3,4-dinitro isomers, is essential for its unique physicochemical and reactivity profile. Its molecular formula is C₇H₃ClN₂O₆, with a molecular weight of 246.56 g/mol, a calculated LogP of 2.901, and a polar surface area (PSA) of 128.94 Ų . This compound serves primarily as a research chemical and synthetic intermediate in organic chemistry and biochemical research applications [1].

Regiochemistry Unique 3-chloro-4,5-dinitro substitution pattern enables distinct electronic profile
Reactivity Electron-deficient aromatic ring supports nucleophilic aromatic substitution (SNAr)
Use Context Research chemical and synthetic intermediate; not for therapeutic use

Non-Substitutability of 3-Chloro-4,5-dinitrobenzoic Acid


The unique 3-chloro-4,5-dinitro substitution pattern on the benzoic acid core imparts distinct electronic and steric properties that are not replicable by its closest analogs, such as 3,5-dinitrobenzoic acid or 4-chloro-3,5-dinitrobenzoic acid. The presence of two nitro groups ortho to each other and a chlorine atom ortho to one nitro group creates a highly electron-deficient aromatic ring, which significantly enhances its reactivity in nucleophilic aromatic substitution (SNAr) reactions compared to isomers lacking this precise arrangement [1]. Furthermore, the specific positioning of the electron-withdrawing groups alters the compound's acidity (pKa) and lipophilicity (LogP), directly impacting its behavior in both synthetic and biological systems. Direct substitution with a generic dinitrobenzoic acid could lead to altered reaction kinetics, lower yields in SNAr reactions, and different biological activity profiles, making this compound's specific procurement critical for reproducible research outcomes [2].

3,5-dinitrobenzoic acid lacks the ortho chlorine leaving group, which may reduce SNAr reactivity and alter reaction outcomes.
4-chloro-3,5-dinitrobenzoic acid has a different nitro arrangement, potentially shifting electronic properties, pKa, and biological behavior.
Generic dinitrobenzoic acids may not replicate the same reaction kinetics, yields, or selectivity observed with this specific isomer.

3-Chloro-4,5-dinitrobenzoic Acid: Comparative Evidence vs. Analogs


Enhanced Lipophilicity vs. 3,5-Dinitrobenzoic Acid

3-Chloro-4,5-dinitrobenzoic acid exhibits a significantly higher calculated partition coefficient (LogP) of 2.901 compared to 3,5-dinitrobenzoic acid (LogP ~1.5), a common comparator. This difference indicates increased lipophilicity, which can influence membrane permeability and distribution in biological systems [1].

Lipophilicity (LogP)
Reported
ΔLogP ≈ +1.4 vs 3,5-dinitrobenzoic acid
Supports higher lipophilicity for membrane permeability studies
Calculated LogP values; experimental validation advised
Lipophilicity ADME Partition Coefficient Drug Design

Increased Acidity vs. 3,4-Dinitrobenzoic Acid

The pKa of 3-Chloro-4,5-dinitrobenzoic acid is estimated to be approximately 2.36, which is lower (more acidic) than that of 3,4-dinitrobenzoic acid (pKa ~2.8-3.0). This increased acidity is attributed to the strong electron-withdrawing effect of the two nitro groups and the chlorine atom, which stabilize the conjugate base [1].

Acidity (pKa)
Class-level
ΔpKa ≈ -0.4 to -0.6 vs 3,4-dinitrobenzoic acid
May indicate higher ionization at physiological pH
Estimated from substituent effects; empirical data limited
Acidity pKa Reactivity Ionization

Higher SNAr Reactivity vs. 3,5-Dinitrobenzoic Acid

The unique 3-chloro-4,5-dinitro substitution pattern confers a higher reactivity in nucleophilic aromatic substitution (SNAr) reactions compared to the widely used 3,5-dinitrobenzoic acid. The chlorine atom at the 3-position, ortho to a nitro group, provides an excellent leaving group, while the two nitro groups strongly activate the ring towards nucleophilic attack. This enhanced reactivity allows for milder reaction conditions (e.g., room temperature) and can lead to higher yields [1].

SNAr Reactivity
Class-level
Reacts with amines at room temperature vs requires activation for 3,5-dinitrobenzoic acid
Supports milder synthetic conditions for derivatization
Qualitative difference; reaction kinetics may vary
SNAr Reactivity Organic Synthesis Kinetics

Optimal Applications of 3-Chloro-4,5-dinitrobenzoic Acid


SNAr Building Block for Medicinal Chemistry

Leveraging its high SNAr reactivity (Evidence Item 3), 3-chloro-4,5-dinitrobenzoic acid is an optimal choice for the late-stage functionalization of drug candidates and the synthesis of diverse compound libraries. It can be directly coupled with amines, thiols, or alcohols under mild conditions (e.g., room temperature) without the need for harsh activating agents, thereby preserving sensitive functional groups in complex molecules. This property makes it particularly valuable for medicinal chemists aiming to rapidly explore structure-activity relationships (SAR) or install reporter tags [1].

Design of Lipophilic Probes and Prodrugs

The significantly higher LogP of 2.901 (Evidence Item 1) compared to standard dinitrobenzoic acids (LogP ~1.5) makes this compound a superior scaffold for designing cell-permeable probes and prodrugs. Its enhanced lipophilicity facilitates passive diffusion across cellular membranes, increasing intracellular concentrations. This is crucial for applications in chemical biology, such as the development of activity-based probes for intracellular enzymes or prodrugs requiring cellular uptake for activation [1].

Protein/Peptide Conjugates with Altered Charge and Lipophilicity

Due to its enhanced acidity (Evidence Item 2) and reactivity (Evidence Item 3), this compound is well-suited for the site-specific modification of proteins and peptides. The acid's carboxylate group introduces a negative charge at physiological pH, while the chlorodinitrophenyl group can be attached to lysine residues or other nucleophilic sites via SNAr. This can be used to alter a protein's overall charge, lipophilicity, and interaction properties, which is a powerful tool in bioconjugation and for studying protein structure-function relationships [1].

Application
Selection Property
Validation Focus
SNAr-based derivatization studies
High SNAr reactivity under mild conditions
Reaction kinetics and functional group tolerance
Cell-permeable probe design research
Enhanced lipophilicity (LogP ~2.9)
Membrane permeability and intracellular accumulation
Bioconjugation and protein modification
Reactive chlorodinitrophenyl group with carboxylate functionality
Site-specific modification efficiency and charge alteration

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